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molecular formula C11H14N2OS B8575593 5-Methyl-7-(2-methylpropyl)thieno[2,3-d]pyridazin-4(5H)-one

5-Methyl-7-(2-methylpropyl)thieno[2,3-d]pyridazin-4(5H)-one

Cat. No. B8575593
M. Wt: 222.31 g/mol
InChI Key: RBGCPZFQEXETTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770646B2

Procedure details

2-(3-Methyl-1-oxobutyl)thiophene-3-carboxylic acid (5.3 g) prepared in a) above was dissolved in ethanol (30 ml) and methylhydrazine (1.5 ml) added. The resultant mixture was heated to reflux for 10 hours. The reaction mixture was evaporated and the residue obtained was dissolved in ethyl acetate. The organic phase was washed twice with dilute hydrochloric acid, twice with saturated sodium hydrogen carbonate solution and once with brine, then dried and evaporated. Purification by chromatography eluting with iso-hexane/ethyl acetate (2:1 to 1:1) gave the sub-title compound as an oil (3.05 g).
Name
2-(3-Methyl-1-oxobutyl)thiophene-3-carboxylic acid
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:14])[CH2:3][C:4]([C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11](O)=[O:12])=O.[CH3:15][NH:16][NH2:17]>C(O)C.C(OCC)(=O)C>[CH3:15][N:16]1[C:11](=[O:12])[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:4]([CH2:3][CH:2]([CH3:14])[CH3:1])=[N:17]1

Inputs

Step One
Name
2-(3-Methyl-1-oxobutyl)thiophene-3-carboxylic acid
Quantity
5.3 g
Type
reactant
Smiles
CC(CC(=O)C=1SC=CC1C(=O)O)C
Step Two
Name
methylhydrazine
Quantity
1.5 mL
Type
reactant
Smiles
CNN
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
The organic phase was washed twice with dilute hydrochloric acid, twice with saturated sodium hydrogen carbonate solution and once with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography
WASH
Type
WASH
Details
eluting with iso-hexane/ethyl acetate (2:1 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C2=C(C1=O)C=CS2)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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